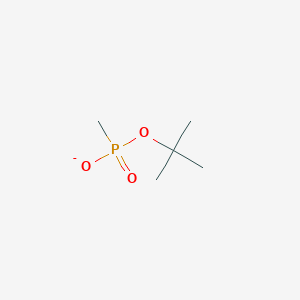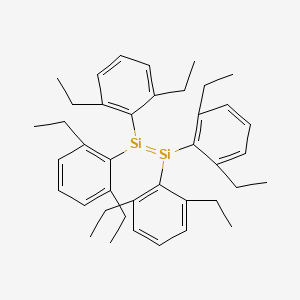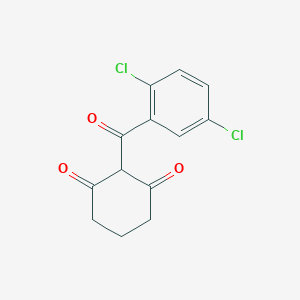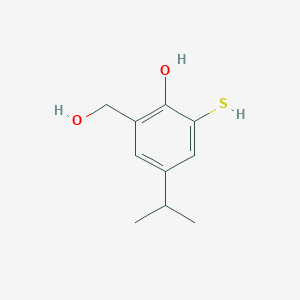
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, propan-2-yl, and sulfanyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the hydroxymethyl, propan-2-yl, and sulfanyl groups.
Hydroxymethylation: The phenol derivative undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Thiol Addition: The sulfanyl group is introduced via thiol addition using thiourea and hydrochloric acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to isolate the desired compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-4-(propan-2-yl)-6-sulfanylphenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol.
Substitution: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-nitrophenol or 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-bromophenol.
Scientific Research Applications
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol and sulfanyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4-(methyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol: Similar structure but with a thiol group instead of a sulfanyl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-methoxyphenol: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propan-2-yl, and sulfanyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88661-21-6 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-propan-2-yl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-6(2)7-3-8(5-11)10(12)9(13)4-7/h3-4,6,11-13H,5H2,1-2H3 |
InChI Key |
UNOFDDWNSZBSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)S)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
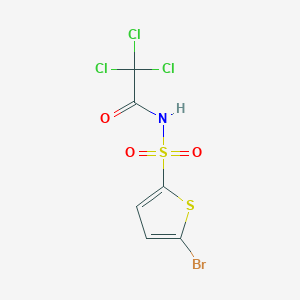
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

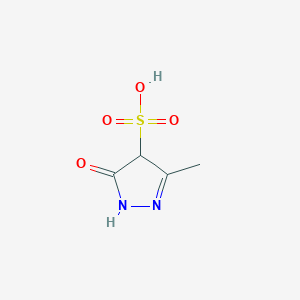
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
